![molecular formula C12H16BCl2NO2 B8137729 2-Amino-3,5-dichlorophenylboronic acid pinacol ester](/img/structure/B8137729.png)
2-Amino-3,5-dichlorophenylboronic acid pinacol ester
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Description
2-Amino-3,5-dichlorophenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C12H16BCl2NO2 and its molecular weight is 288.0 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-3,5-dichlorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their esters are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C12H14BCl2N O2
- Molecular Weight: 273.96 g/mol
This compound features a phenyl ring substituted with amino and dichloro groups, along with a boronic acid moiety linked to a pinacol ester.
The biological activity of boronic acids is largely attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. In the case of this compound, its mechanism may involve:
- Inhibition of Proteins: Boronic acids can inhibit serine proteases by binding to the active site.
- Regulation of Protein Interactions: The compound may modulate protein-protein interactions through its boron atom, affecting cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that boronic acid derivatives exhibit anticancer properties. For example, compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that such compounds can induce apoptosis in various cancer cell lines by disrupting the cell cycle and promoting cell death mechanisms.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.4 | Apoptosis induction |
HeLa | 10.2 | Cell cycle arrest |
Antimicrobial Activity
Boronic acids are also noted for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism involves the inhibition of bacterial enzymes crucial for cell wall synthesis.
Study 1: Anticancer Efficacy
A research study focused on the effectiveness of various boronic esters, including this compound, in inhibiting tumor growth in xenograft mouse models. The results indicated significant tumor reduction compared to control groups, suggesting potential for clinical applications in oncology.
Study 2: Antimicrobial Screening
In another study, the antimicrobial efficacy of this compound was evaluated against multidrug-resistant bacterial strains. The results showed that it inhibited growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative therapeutic agent.
Properties
IUPAC Name |
2,4-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVROMDXHUKPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.